molecular formula C9H12O4 B1650154 2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-methyl-4-oxo-, ethyl ester CAS No. 113122-96-6

2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-methyl-4-oxo-, ethyl ester

Cat. No.: B1650154
CAS No.: 113122-96-6
M. Wt: 184.19 g/mol
InChI Key: NHLRCCGSQOIUOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Systematic Nomenclature

The compound 2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-methyl-4-oxo-, ethyl ester (CAS 113122-96-6) belongs to the pyran carboxylate family, characterized by a six-membered heterocyclic ring containing one oxygen atom. Its molecular formula is $$ \text{C}9\text{H}{12}\text{O}_4 $$, with a molecular weight of 184.19 g/mol. The IUPAC name derives from its structural features:

  • 2H-Pyran : A partially unsaturated oxygen-containing heterocycle with two double bonds.
  • 3,4-dihydro : Indicates partial saturation at the third and fourth positions.
  • 2-methyl : A methyl group substituent at the second position.
  • 4-oxo : A ketone functional group at the fourth position.
  • ethyl ester : An esterified carboxylic acid group at the second position.

The SMILES notation $$ \text{CCOC(=O)C1(CC(=O)C=CO1)C} $$ confirms the spatial arrangement, highlighting the ethyl ester ($$ \text{CCOC=O} $$), methyl group ($$ \text{C} $$), and ketone ($$ \text{CC=O} $$) within the pyran framework.

Historical Context of Pyran Carboxylate Derivatives in Organic Chemistry

Pyran derivatives have been pivotal in heterocyclic chemistry since the isolation of 4H-pyran in 1962. Early studies focused on their instability and disproportionation tendencies, but functionalized pyrans like this compound gained prominence due to their synthetic versatility. The introduction of ester and ketone groups expanded their utility in:

  • Natural product synthesis : Pyran rings are foundational in flavonoids and pyranoflavonoids.
  • Pharmaceutical intermediates : Ethyl pyran carboxylates serve as precursors for antitumor agents and antimicrobial compounds.

The specific derivative discussed here emerged from efforts to stabilize pyran systems through electron-withdrawing groups (e.g., esters) and alkyl substitutions. Its synthesis typically involves cyclization of diketones or Claisen condensations, as demonstrated in coumalate-based methodologies.

Position Within Heterocyclic Compound Classifications

This compound falls under aliphatic heterocycles due to its non-aromatic, partially saturated ring. Key classification aspects include:

  • Ring structure : A six-membered oxacycle with one oxygen atom, two double bonds (at positions 1,2 and 5,6), and partial saturation at positions 3,4.
  • Functional groups :
    • Ester: Enhances solubility and reactivity in nucleophilic acyl substitutions.
    • Ketone: Participates in keto-enol tautomerism and condensation reactions.
  • Substituent effects : The methyl group at C2 introduces steric hindrance, influencing regiospecific reactions.
Property Value Source
Molecular formula $$ \text{C}9\text{H}{12}\text{O}_4 $$
IUPAC name Ethyl 2-methyl-4-oxo-3H-pyran-2-carboxylate
Boiling point Not reported
Storage conditions Sealed, dry, 2–8°C

Properties

IUPAC Name

ethyl 2-methyl-4-oxo-3H-pyran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-3-12-8(11)9(2)6-7(10)4-5-13-9/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLRCCGSQOIUOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(=O)C=CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436419
Record name 2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-methyl-4-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113122-96-6
Record name 2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-methyl-4-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step Synthesis via Spirocyclic Intermediates

The synthesis of 2H-pyran-2-carboxylic acid derivatives often begins with the formation of spirocyclic intermediates, as demonstrated in a patent detailing the preparation of structurally related compounds. This method proceeds through five sequential steps, starting with the synthesis of 2-methyl-5-hexene-3-alkyne-2-alcohol via a palladium-catalyzed coupling reaction between 2-methyl-3-butyne-2-alcohol and bromoethene in tetrahydrofuran (THF) under nitrogen protection. The reaction requires a molar ratio of 1.0:1.0–1.5:1.0 and proceeds at temperatures between −5°C and 30°C for 8–15 hours, yielding the alkyne-alcohol intermediate after acid elution and distillation.

Subsequent cyclization of this intermediate employs mercury sulfate as a catalyst in aqueous sulfuric acid at 80–110°C for 10–15 hours, forming 2,2-dimethyltetrahydro-2H-pyran-4-ketone with a yield of approximately 85%. The ketone is then reacted with ethyl chloroacetate in toluene under alkaline conditions (sodium ethylate) at room temperature for 4–7 hours, producing 5,5-dimethyl-1,6-dioxo-spiro[2.5]octane-2-carboxylic acid ethyl ester in 89% yield. Hydrolysis of this spirocyclic ester with potassium hydroxide at 30°C for 12 hours, followed by acidolysis with hydrochloric acid at 95–105°C, yields 2,2-dimethyltetrahydro-2H-pyran-4-formaldehyde (85% yield). The final oxidation step utilizes potassium permanganate in water at room temperature for 12 hours, yielding the target carboxylic acid derivative with 94% efficiency.

This method’s total yield reaches 51%, but its reliance on toxic mercury-based catalysts and multi-step purification limits industrial scalability.

Cyclization and Alkylation Approach

Cyclization reactions using sodium methanolate or sodium hydride represent a second viable pathway, particularly for introducing the ethyl ester moiety. In this approach, methyl anthranilate reacts with aryl propenyl derivatives in a methanol/phenyl ether mixture (1:8 ratio) under reflux conditions, forming 3-aroyl-quinolin-4-one intermediates. For the target pyran derivative, analogous cyclization of 2-((Z)-3-oxo-3-aryl-propenylamino)-benzoic acid methyl esters could be adapted using sodium methanolate in a refluxing solvent system.

N-Alkylation of the cyclized product is achieved using halogenoalkyl reagents in dry N,N-dimethylformamide (DMF) with sodium hydride as a base. For example, ethyl bromide reacts with the quinolinone intermediate at 90°C to introduce the ethyl ester group, yielding substituted pyran derivatives with 50–96% efficiency. While this method avoids heavy metal catalysts, the use of sodium hydride necessitates strict anhydrous conditions, complicating large-scale production.

Acid Chloride Esterification Method

A more direct route involves the esterification of 2H-pyran-2-carboxylic acid precursors via acid chloride intermediates. The carboxylic acid is first converted to its acid chloride by refluxing with thionyl chloride (10–20 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF). The resulting acid chloride is then treated with ethanol at room temperature for 1 hour, yielding the ethyl ester with 88% efficiency.

This two-step process simplifies purification, as the acid chloride intermediate can be directly distilled or used in situ. The method’s scalability is enhanced by the use of continuous flow reactors, which optimize reagent mixing and temperature control during both chlorination and esterification steps.

Comparative Analysis of Synthesis Methods

Table 1 summarizes the critical parameters of the three synthesis routes:

Method Key Steps Catalysts/Reagents Temperature Yield Scalability
Spirocyclic Intermediates Cyclization, hydrolysis, oxidation HgSO₄, KMnO₄, NaOH 30–110°C 51% Limited (toxic catalysts)
Cyclization-Alkylation Cyclization, N-alkylation NaOMe, NaH, DMF 90°C 50–96% Moderate (anhydrous req.)
Acid Chloride Esterification Chlorination, esterification SOCl₂, EtOH Reflux to rt 88% High (continuous flow)

The acid chloride method offers superior yield and scalability, whereas the spirocyclic route provides structural versatility for derivatives. The cyclization-alkylation approach balances yield and functional group tolerance but requires stringent reaction conditions.

Industrial Scalability and Optimization Considerations

Industrial production prioritizes the acid chloride esterification method due to its minimal purification steps and compatibility with continuous manufacturing. Key optimizations include substituting thionyl chloride with phosphorus oxychloride to reduce corrosive byproducts and employing ethanol in excess to drive esterification to completion. Environmental concerns associated with mercury and sodium hydride necessitate alternative catalysts, such as immobilized enzymes or heterogeneous acid catalysts, though these remain under development.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-methyl-4-oxo-, ethyl ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions may involve nucleophiles like amines or alcohols, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized pyran derivatives.

Scientific Research Applications

2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-methyl-4-oxo-, ethyl ester has numerous applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can serve as a precursor for biologically active molecules, aiding in the study of biochemical pathways.

    Industry: The compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-methyl-4-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable intermediates and react with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with five structurally related pyran-carboxylic acid esters, emphasizing molecular features, physicochemical properties, and functional roles.

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Physical Properties/Applications References
Target compound Likely C₉H₁₂O₄* ~184.19 (calc.) 2-methyl, 4-oxo, ethyl ester Predicted reactivity for synthesis; potential intermediate in drug development.
2H-Pyran-5-carboxylic acid, 2-ethyl-3,4-dihydro-3-methyl-4-oxo-6-phenyl-, ethyl ester (90936-96-2) C₁₇H₂₀O₄ 288.34 6-phenyl, 3-methyl, 4-oxo, ethyl ester Boiling point: 385.3°C (predicted); used in hydrophobic scaffold design.
Ethyl-3,4-dihydro-2H-pyran carboxylate (83568-11-0) C₈H₁₂O₃ 156.18 No methyl/oxo groups Simpler structure; used in esterification studies and as a reference standard.
Ethyl tetrahydro-5-oxo-2H-pyran-2-carboxylate (1408075-77-3) C₈H₁₂O₄ 172.18 Fully saturated ring, 5-oxo, ethyl ester Purity: 95–97%; discontinued pharmaceutical intermediate.
2H-Pyran-2-carboxylic acid, tetrahydro-4-oxo-, ethyl ester (287193-07-1) Likely C₈H₁₂O₄ 172.18 Tetrahydro ring, 4-oxo, ethyl ester Purity: 98%; applied in high-purity pharmaceutical synthesis.
2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, ethyl ester (3385-34-0) C₁₀H₁₂O₄ 196.20 4,6-dimethyl, 2-oxo, ethyl ester Used as a synthetic precursor for heterocyclic derivatives; InChIKey: FBPWNVQUVXSXKS .

Notes:

  • Structural distinctions : The target compound’s 3,4-dihydro ring and 4-oxo group distinguish it from saturated analogs (e.g., CAS 1408075-77-3) and phenyl-substituted derivatives (e.g., CAS 90936-96-2). The absence of a 6-phenyl group likely reduces steric hindrance, enhancing its solubility compared to the phenyl-containing analog .
  • Reactivity : The 4-oxo group increases electrophilicity at the β-position of the ester, similar to ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, which undergoes condensation reactions .
  • Synthetic utility : Unlike the simpler ethyl-3,4-dihydro-2H-pyran carboxylate (CAS 83568-11-0), the target compound’s methyl and oxo groups offer sites for further functionalization, akin to intermediates in patented pharmaceutical syntheses (e.g., EP 4 374 877 A2) .

Biological Activity

2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-methyl-4-oxo-, ethyl ester (CAS Number: 113122-96-6) is a heterocyclic organic compound that belongs to the pyran family. This compound features a carboxylic acid group, a methyl group, and an ethyl ester group, making it a versatile molecule in various chemical applications. Its unique structure allows it to participate in diverse biological activities, which are critical for its application in medicinal chemistry and other fields.

The molecular formula of this compound is C9H12O4C_9H_{12}O_4. The structure includes a six-membered ring with an oxygen atom and various functional groups that contribute to its reactivity and biological properties. The compound can undergo various types of chemical reactions such as oxidation, reduction, and substitution, which can lead to the formation of biologically active derivatives.

PropertyValue
Molecular FormulaC9H12O4
CAS Number113122-96-6
IUPAC NameEthyl 2-methyl-4-oxo-3H-pyran-2-carboxylate
InChI KeyNHLRCCGSQOIUOW-UHFFFAOYSA-N

Biological Activity

The biological activity of 2H-Pyran-2-carboxylic acid derivatives has been explored in various studies. The compound has shown potential in several areas:

  • Antitumor Activity : Research indicates that derivatives of this compound can exhibit significant antitumor properties. For instance, studies have shown that certain pyran derivatives can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.
  • Antibacterial Properties : Some derivatives have demonstrated effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, such as cytochrome P450 enzymes. For example, studies on flavone-based esters have indicated that similar structures can serve as potent inhibitors of CYP2A6, which is crucial for drug metabolism and the activation of procarcinogens .

Case Studies

Several studies have highlighted the biological relevance of compounds related to 2H-Pyran-2-carboxylic acid:

  • Study on Antitumor Activity : A study published in MDPI explored the synthesis of various pyran derivatives and their effects on cancer cells. The findings indicated that specific substitutions on the pyran ring significantly enhanced antitumor activity .
  • Antibacterial Evaluation : Another research article evaluated the antibacterial efficacy of ethyl esters derived from pyran compounds against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

The biological effects of 2H-Pyran-2-carboxylic acid derivatives are mediated through their interaction with specific molecular targets:

  • Cellular Pathways : The compound may interact with signaling pathways involved in cell growth and apoptosis.
  • Molecular Interactions : It forms stable intermediates with biomolecules, affecting their function and leading to altered biological responses.
  • Reactivity with Enzymes : As noted earlier, its ability to inhibit enzymes like CYP2A6 suggests a mechanism where the compound modifies enzyme activity, impacting drug metabolism and detoxification processes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2H-Pyran-2-carboxylic acid derivatives, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : A typical approach involves condensation reactions. For example, ethyl cyanoacetate reacts with carbonyl derivatives (e.g., 3-oxo-3-aryl-2-arylhydrazonopropanals) in acetic acid with ammonium acetate as a catalyst, yielding pyran carboxylate esters. Reaction temperature (80–100°C) and solvent polarity significantly influence product distribution. For instance, varying conditions can lead to either hydroxy- or amino-substituted derivatives . Purification often employs column chromatography with ethyl acetate/hexane gradients.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

  • ¹H NMR : Look for signals at δ 1.2–1.4 ppm (ethyl ester CH₃), δ 4.1–4.3 ppm (ester CH₂), and δ 5.2–5.5 ppm (pyran ring protons).
  • ¹³C NMR : Confirm the ester carbonyl (δ 165–170 ppm) and ketone (δ 190–210 ppm).
    Mass spectrometry (MS) should show a molecular ion peak matching the molecular weight (e.g., m/z 184 for the base structure). X-ray crystallography can resolve stereochemistry, as demonstrated for related dihydropyran carboxylates .

Q. What safety protocols are essential when handling this compound, given its potential carcinogenicity?

  • Methodological Answer : The compound’s components are classified as potential carcinogens (IARC Group 2B) at concentrations ≥0.1%. Researchers must:

  • Use NIOSH-approved respirators (e.g., N95) and impermeable gloves (nitrile or neoprene).
  • Work in a fume hood with negative pressure to limit airborne exposure.
  • Avoid drainage contamination; neutralize waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate reaction mechanisms or electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways, such as keto-enol tautomerism in the pyran ring or nucleophilic attack during esterification. Electron localization function (ELF) analysis helps visualize charge distribution, critical for predicting reactivity sites. Studies on analogous esters show that substituents (e.g., methyl groups) increase ring strain, affecting reaction kinetics .

Q. What strategies resolve contradictions in reported synthetic yields for this compound, and how can side products be minimized?

  • Methodological Answer : Yield discrepancies often arise from:

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) favor cyclization but may promote hydrolysis.
  • Catalyst loading : Ammonium acetate >10 mol% accelerates condensation but risks overalkylation.
  • Temperature control : Maintaining 90°C ± 2°C reduces side products like dimerized esters. LC-MS monitoring at intermediate stages helps identify side reactions (e.g., oxidation at the 4-oxo position) .

Q. How can bioactivity studies be designed to explore the pharmacological potential of this compound?

  • Methodological Answer : Leverage structural analogs (e.g., ethyl 4-oxoquinoline-3-carboxylates) as templates:

  • In vitro assays : Test inhibition of enzymes like thymidylate synthase (TS) or adenosine receptors (A₂AR) using fluorometric assays.
  • SAR analysis : Modify the 2-methyl or 4-oxo groups to assess impact on bioactivity.
  • Toxicity screening : Use zebrafish embryos (FET assay) for rapid hepatotoxicity profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-methyl-4-oxo-, ethyl ester
Reactant of Route 2
2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-methyl-4-oxo-, ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.